(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F3NO3/c24-17-5-4-16(21(25)13-17)14-31-20-3-1-2-15(12-20)22(30)10-11-29-18-6-8-19(9-7-18)32-23(26,27)28/h1-13,29H,14H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAKXBFFJGCJBE-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Claisen-Schmidt Condensation
The Claisen-Schmidt condensation remains the most widely used method for synthesizing chalcone derivatives, including the target compound. This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde.
Reaction Setup and Conditions
In a typical procedure, 3-[(2,4-dichlorophenyl)methoxy]acetophenone (10 mmol) is dissolved in ethanol or methanol, followed by the addition of 4-(trifluoromethoxy)benzaldehyde (10 mmol). Aqueous potassium hydroxide (40% w/v) is introduced dropwise under vigorous stirring at room temperature. The reaction mixture is stirred for 24–48 hours, after which it is poured into ice-cold water and neutralized with dilute hydrochloric acid. The precipitated product is filtered, washed, and recrystallized from ethanol to yield the crude chalcone.
Key Parameters:
Optimized Sonication-Assisted Synthesis
To address the extended reaction times of conventional methods, ultrasonication has emerged as an efficient alternative. This technique reduces reaction times from 24 hours to 15–30 minutes by enhancing mass transfer and reaction kinetics.
Procedure and Advantages
A mixture of 3-[(2,4-dichlorophenyl)methoxy]acetophenone (10 mmol), 4-(trifluoromethoxy)benzaldehyde (10 mmol), and KOH in ethanol is sonicated at 40 kHz in an ultrasonic bath. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated using the same workup as the conventional method.
Multi-Step Synthesis via Triazine Intermediates
For derivatives requiring functional group compatibility, a multi-step approach involving triazine intermediates is employed.
Stepwise Synthesis
Synthesis of Monosubstituted Triazine :
Cyanuric chloride (0.01 mol) is reacted with aniline derivatives in acetone at 0–5°C to form monosubstituted triazines. Sodium carbonate neutralizes liberated HCl.Formation of Chalcone Backbone :
The triazine intermediate is refluxed with 4-aminoacetophenone in dimethylformamide (DMF) to introduce the acetyl group. Subsequent Claisen-Schmidt condensation with 4-(trifluoromethoxy)benzaldehyde yields the final product.
Critical Considerations:
- Temperature Control : Essential to prevent side reactions during triazine formation.
- Solvent Choice : DMF facilitates high-temperature reactions without decomposition.
Characterization and Analytical Validation
Rigorous characterization ensures the structural integrity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Key Observations | Source |
|---|---|---|
| IR (KBr, cm⁻¹) | 1678 (C=O stretch), 804 (C-N stretch), 3265 (N-H) | |
| ¹H NMR | δ 8.2 (d, J=15.6 Hz, CH=CH), δ 7.5–6.8 (aromatic) | |
| MS | m/z 483.39 [M+H]⁺ |
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 483.39 g/mol |
| Melting Point | 152–168°C |
| Solubility | DMSO, Ethanol |
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates modifications to ensure cost-effectiveness and safety:
- Continuous Flow Reactors : Enhance mixing and heat transfer for large batches.
- Catalytic Optimization : Heterogeneous catalysts (e.g., Mg-Al hydrotalcite) improve yields to >85%.
- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures achieves >98% purity.
Challenges and Mitigation Strategies
Common Issues
- Isomerization : The (E)-configuration can isomerize to (Z) under acidic conditions.
- Solution : Conduct reactions under inert atmospheres and neutral pH.
- Byproduct Formation : Aldol side products may form during condensation.
- Solution : Use stoichiometric base and controlled temperature.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The dichlorobenzyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to interact with specific molecular targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on substituent variations (Table 1). Key comparisons include:
Table 1: Structural Comparison of Chalcone Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s 2,4-dichlorophenyl and trifluoromethoxy groups are strong EWGs, enhancing electrophilicity of the α,β-unsaturated system. Analogous compounds with chlorine or fluorine substituents (e.g., ) exhibit similar electronic effects but differ in steric bulk.
- Amino vs.
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Notable Trends:
- C=O Stretching: All chalcones show strong IR absorption near 1650–1680 cm⁻¹, confirming the enone system.
- ¹H NMR: The enone proton (δ 7.8–8.2) and substituent-specific signals (e.g., OCH₃ at δ 3.83 ) are critical for structural elucidation.
Biological Activity
The compound (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one, often referred to by its chemical structure or CAS number 478039-19-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C26H24Cl2N2O3
- Molar Mass : 483.39 g/mol
- Key Functional Groups :
- Dichlorophenyl moiety
- Trifluoromethoxy group
- Propenone structure
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antioxidant, and potential anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined in comparison with standard antibiotics like ciprofloxacin and ketoconazole, showing promising results against cultured pathogens .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. The DPPH radical scavenging assay is commonly used to assess the antioxidant capacity of compounds. Results from such assays indicated that the compound effectively reduces oxidative stress, suggesting potential therapeutic applications in oxidative stress-related diseases .
Anticancer Potential
Preliminary studies have suggested that (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cell lines, with significant cytotoxic effects observed in vitro. Further investigations are required to elucidate the precise pathways involved and the efficacy in vivo .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : A study demonstrated that derivatives of this compound showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) was analyzed to identify key features contributing to enhanced activity .
- Molecular Docking Studies : Computational approaches such as molecular docking have been employed to predict interactions between the compound and target proteins involved in disease pathways. These studies provide insights into the binding affinities and potential mechanisms of action at the molecular level .
- Comparative Analysis : A comparative analysis with conventional drugs revealed that certain derivatives exhibited superior activity profiles, particularly against resistant strains of bacteria and fungi. This highlights the potential for developing new therapeutic agents based on this scaffold .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H24Cl2N2O3 |
| Molar Mass | 483.39 g/mol |
| Antimicrobial Activity | Effective against various strains |
| Antioxidant Activity | High DPPH scavenging ability |
| Anticancer Potential | Induces apoptosis in cell lines |
Q & A
Q. What is the optimal synthetic route for (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one?
- Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde. For example:
Step 1 : Prepare 3-[(2,4-dichlorophenyl)methoxy]acetophenone by reacting 3-hydroxyacetophenone with 2,4-dichlorobenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h) .
Step 2 : Condense the acetophenone with 4-(trifluoromethoxy)benzaldehyde using NaOH in ethanol (reflux, 6–8 h). The (E)-configuration is stabilized by conjugation .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the E-configuration of the α,β-unsaturated ketone be confirmed?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- ¹H NMR : Look for a trans-coupling constant (J = 12–16 Hz) between the α and β protons .
- IR Spectroscopy : A strong C=O stretch near 1670 cm⁻¹ and conjugated C=C stretch at 1600 cm⁻¹ .
- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the (E)-geometry (e.g., monoclinic P21/c space group, β ≈ 92°) .
- DFT Calculations : Compare experimental and computed HOMO-LUMO gaps to validate electronic structure .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the phenyl rings be addressed?
- Methodological Answer : Competing substitution pathways arise due to electron-withdrawing groups (e.g., -OCH₂C₆H₃Cl₂, -NH-C₆H₄OCF₃). Strategies include:
- Directed Metalation : Use LiTMP to deprotonate specific positions on the phenyl rings, followed by electrophilic quenching .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., -NH with Boc groups) before functionalization .
- Microwave-Assisted Synthesis : Enhance selectivity by optimizing reaction time and temperature (e.g., 150°C, 30 min) .
Q. What experimental designs are recommended to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may stem from assay conditions or impurities. Mitigate via:
Dose-Response Curves : Test the compound across a wide concentration range (0.1–100 µM) to identify IC₅₀ values .
Comparative Studies : Benchmark against structurally similar chalcones (e.g., dichlorophenyl vs. trifluoromethyl derivatives) .
Purity Validation : Use LC-MS to confirm >95% purity and rule out degradation products .
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP correlations with cytotoxicity) .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:
- Docking (AutoDock Vina) : Screen against targets like EGFR or tubulin using the compound’s 3D structure (PDB ID: 1M17). Prioritize binding poses with ΔG < -8 kcal/mol .
- MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å) .
- QSAR Modeling : Derive predictive models using descriptors like molar refractivity and topological polar surface area .
Data Analysis and Mechanistic Questions
Q. How to analyze competing reaction pathways in trifluoromethoxy group modifications?
- Methodological Answer : The electron-deficient trifluoromethoxy group may undergo nucleophilic aromatic substitution (NAS) or radical reactions. Monitor pathways via:
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., UV light for radical initiation vs. Cu catalysis for NAS) .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in substitution products .
- In Situ IR : Detect intermediates like Meisenheimer complexes during NAS .
Q. What strategies optimize yield in large-scale synthesis without compromising stereochemistry?
- Methodological Answer : Scale-up challenges include thermal decomposition and Z/E isomerization. Solutions:
- Flow Chemistry : Maintain precise temperature control (e.g., 70°C residence time) to minimize side reactions .
- Catalytic Additives : Use 5 mol% β-cyclodextrin to stabilize the transition state and enhance (E)-selectivity .
- Crystallization-Driven Purification : Exploit differential solubility of E/Z isomers in ethanol/water mixtures .
Spectroscopic Data Reference Table
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 7.8–8.1 (d, J = 15.6 Hz, CH=CH-CO) | |
| ¹³C NMR | δ 188.5 (C=O), 145.2 (CH=CH) | |
| IR | 1670 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) | |
| X-ray | Monoclinic P21/c, a = 11.90 Å, β = 92.3° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
